REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[H-].[Na+].[CH3:15][N:16]([CH3:20])[C:17](Cl)=[S:18].[OH-].[K+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([O:11][C:17](=[S:18])[N:16]([CH3:20])[CH3:15])[CH:7]=[C:8]([O:10][C:17](=[S:18])[N:16]([CH3:20])[CH3:15])[CH:9]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)O)O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
CN(C(=S)Cl)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
the addition
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Type
|
STIRRING
|
Details
|
the reaction was stirred for 45 min at 0° C.
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C
|
Type
|
WAIT
|
Details
|
After 2 h at 80° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl ether (2×500 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (500 mL), brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)OC(N(C)C)=S)OC(N(C)C)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |